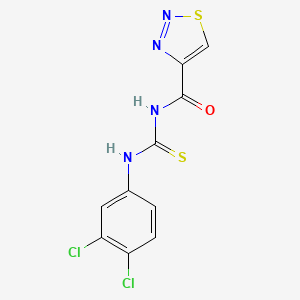
N-(3,4-dichlorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea (NCTD) is a synthetic compound that has been used in scientific research for over two decades. It has been used in a variety of applications, ranging from biochemical and physiological studies to drug synthesis and development. NCTD is a potent inhibitor of cyclooxygenase-2 (COX-2) and has been used to study the role of this enzyme in inflammation and other physiological processes. In addition, NCTD has been used in the synthesis of a variety of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants.
科学的研究の応用
Synthesis and Characterization
A cornerstone of research on this compound involves its synthesis and structural characterization. The synthesis of N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives, including their isomers, has been successfully achieved. These compounds were characterized using IR, 1H, and 13C NMR spectroscopic techniques, with significant findings on their molecular structures via single crystal X-ray diffraction methods (Yusof, Jusoh, Khairul, & Yamin, 2010). This foundational work is crucial for further applications and studies of such compounds in various scientific fields.
Antimicrobial and Phytotoxic Activities
Research has also been directed towards understanding the biological activities of thiourea derivatives. For instance, studies on novel acylthiourea and 2H-1,2,4-thiadiazolo[2,3-α]pyrimidine derivatives have shown promising phytotoxic activities against various plant species, suggesting potential applications in herbicide development (Wang, Sun, Wan, & Jiang, 2012). Additionally, certain thiourea derivatives have demonstrated significant antibacterial activities, which could be pivotal in the development of new antimicrobial agents (Kalhor, Salehifar, & Nikokar, 2014).
Antiviral and Antioxidant Properties
The exploration into thiourea derivatives extends to their antiviral and antioxidant properties. For example, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives have been synthesized and found to exhibit certain antiviral activities, highlighting their potential as antiviral agents (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010). Furthermore, research on new thiazole analogues possessing urea, thiourea, and selenourea functionality has revealed potent antioxidant activity, suggesting their usefulness in combating oxidative stress-related disorders (Bhaskara Reddy, Srinivasulu, Peddanna, Apparao, & Ramesh, 2015).
Enzyme Inhibition and Sensor Applications
Lastly, thiourea derivatives have been recognized for their enzyme inhibition capabilities and potential as mercury sensors. Studies have identified certain thiourea compounds as efficient enzyme inhibitors and sensors for mercury, showcasing their applications in biochemistry and environmental monitoring (Rahman, Bibi, Khan, Shah, Muhammad, Tahir, Shahzad, Ullah, Zahoor, Alamery, & Batiha, 2021).
特性
IUPAC Name |
N-[(3,4-dichlorophenyl)carbamothioyl]thiadiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N4OS2/c11-6-2-1-5(3-7(6)12)13-10(18)14-9(17)8-4-19-16-15-8/h1-4H,(H2,13,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJSSGKQHMVIGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NC(=O)C2=CSN=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

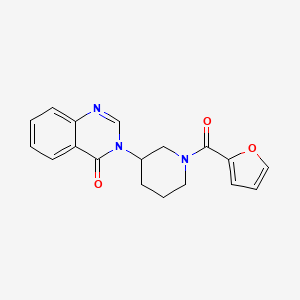

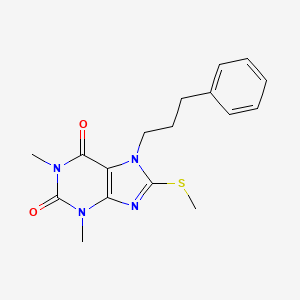
![5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2753141.png)
![N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2753142.png)
![3-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2753144.png)
![3-(cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2753146.png)
![5-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2753147.png)
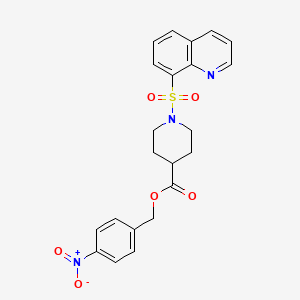
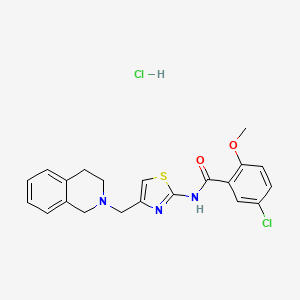
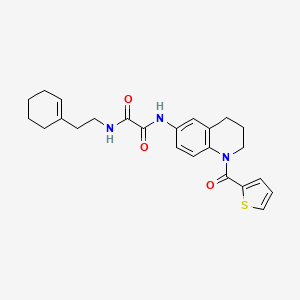
![methyl 4-((2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2753154.png)
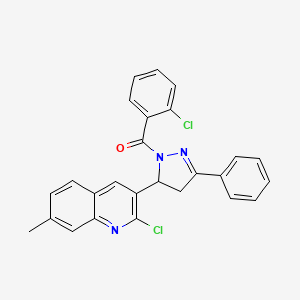
![1-[2-(2,4-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2753157.png)